molecular formula C17H18N2O B12586468 trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile CAS No. 870889-76-2

trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile

Cat. No.: B12586468
CAS No.: 870889-76-2
M. Wt: 266.34 g/mol
InChI Key: LHSZVXAHJSKAPR-UHFFFAOYSA-N
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Description

Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxycyclohexylamino group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalene core. . The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired trans configuration.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as the recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is unique due to its combination of a naphthalene core with a hydroxycyclohexylamino group and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

870889-76-2

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-11-12-5-10-17(16-4-2-1-3-15(12)16)19-13-6-8-14(20)9-7-13/h1-5,10,13-14,19-20H,6-9H2

InChI Key

LHSZVXAHJSKAPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC=C(C3=CC=CC=C32)C#N)O

Origin of Product

United States

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